2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and an acetyl group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a valuable subject for research in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of indole-3-carboxaldehyde with active methylene compounds through a Knoevenagel condensation reaction . The resulting product undergoes N-acetylation with acetyl chloride to yield the desired compound . Reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the indole ring or the cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced indole compounds .
Scientific Research Applications
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
3-(2,5-substituted-1H-indol-3-yl)-1-phenylprop-2-en-1-one: Exhibits significant antioxidant and DNA cleavage activities.
3-aminoalkylated indole scaffolds: Present in numerous biologically potent natural products.
Uniqueness
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of an indole moiety with a cyclohexane ring, providing a distinct structural framework that can be exploited for various chemical and biological applications .
Properties
IUPAC Name |
2-(1-acetylindol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(20)19-10-13(12-6-4-5-7-14(12)19)17-15(21)8-18(2,3)9-16(17)22/h4-7,10,17H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOMCTVUXTSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(=O)CC(CC3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.